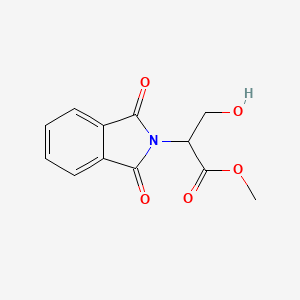
Methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate, also known as MIH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MIH is a synthetic molecule that belongs to the class of isoindolinones and has a unique structure that makes it an interesting candidate for further studies.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate plays a role in various synthesis processes and the study of chemical properties. For instance, it has been used as an intermediate in the synthesis of (propane-)1,3-diol, demonstrating its importance in chemical production processes. Optimized conditions for such synthesis involve specific temperature and pressure settings, highlighting the compound's role in facilitating high yields of target products (Yin Yu-zhou & Zhao Zhen-kang, 2008). Additionally, the compound's involvement in corrosion inhibition studies, specifically through its derivatives, suggests its broader application in protecting metals against corrosion, showcasing a potential for industrial applications in material preservation (H. D. Leçe, K. C. Emregül, & O. Atakol, 2008).
Molecular Structure and Applications
Research on molecular structures derived from or related to this compound reveals their application in various fields, including liquid crystal technology and sensor development. Studies have prepared mesogenic Schiff-bases derived from isoindoline-1,3-dione, displaying liquid crystalline behavior, suggesting applications in displays and optical devices (R. Dubey et al., 2018). Another intriguing application is in the development of fluorescence sensors for the detection of iron(III) ions, indicating the compound's utility in environmental monitoring and analytical chemistry (S. Joshi et al., 2015).
Photopolymerization and Photobiology
In the realm of materials science, derivatives of this compound have been explored for their photopolymerization properties. This includes the development of novel compounds that serve as photoinitiators, offering insights into UV light-induced polymerization processes, which are crucial for creating advanced materials with specific properties (Y. Guillaneuf et al., 2010). Additionally, the compound's derivatives have shown potential in photo-controlling cancer cell growth, highlighting its significance in medical research and the development of novel therapeutic approaches (Concetta Imperatore et al., 2019).
Propiedades
IUPAC Name |
methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-18-12(17)9(6-14)13-10(15)7-4-2-3-5-8(7)11(13)16/h2-5,9,14H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMFMOJAUYRNBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2653943.png)

![methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2653946.png)

![3-(2,6-dimethylphenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2653950.png)
![2-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2653952.png)
![[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate](/img/structure/B2653953.png)


![butyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2653959.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2653960.png)
![Ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2653963.png)
![N-[(4-fluorophenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2653964.png)
![2-methoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2653966.png)